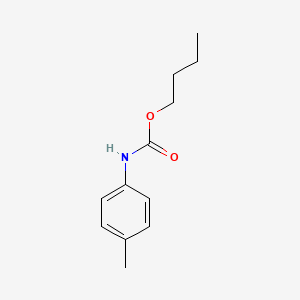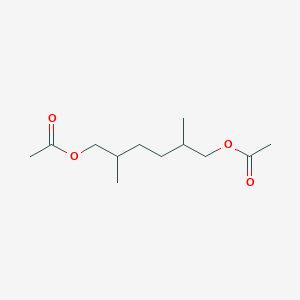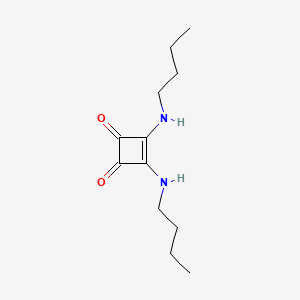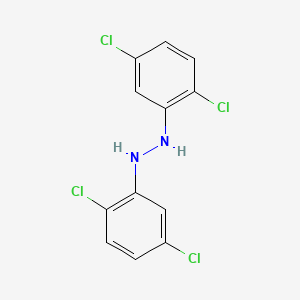
butyl N-(4-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl N-(4-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its stability and versatility, making it a valuable component in many industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(4-methylphenyl)carbamate typically involves the reaction of butyl chloroformate with 4-methylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butyl chloroformate+4-methylphenylamine→Butyl N-(4-methylphenyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Butyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(4-methylphenyl)carbamate derivatives.
Reduction: Formation of 4-methylphenylamine and butanol.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
科学的研究の応用
Butyl N-(4-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of butyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The pathways involved include the formation of carbamate-enzyme complexes, which prevent the normal substrate from binding to the enzyme.
類似化合物との比較
Similar Compounds
- Methyl N-(4-methylphenyl)carbamate
- Ethyl N-(4-methylphenyl)carbamate
- Propyl N-(4-methylphenyl)carbamate
Uniqueness
Butyl N-(4-methylphenyl)carbamate is unique due to its butyl group, which imparts specific physical and chemical properties. Compared to its methyl, ethyl, and propyl counterparts, the butyl derivative has higher hydrophobicity and stability, making it more suitable for certain industrial applications. Additionally, the butyl group can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in medicinal chemistry and drug design.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
butyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)13-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChIキー |
DLZISSWLXPQXGC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)







